Dihydrocapsaicin
Overview
Description
Dihydrocapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, accounting for about 22% of the total capsaicinoid mixture in chili peppers . Like capsaicin, this compound is an irritant and has the same pungency. It is a lipophilic, colorless, odorless crystalline to waxy compound, soluble in dimethyl sulfoxide and ethanol .
Mechanism of Action
Target of Action
Dihydrocapsaicin (DHC) is a capsaicinoid found in chili peppers . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a receptor that plays a significant role in pain perception, inflammation, and body temperature regulation .
Mode of Action
DHC acts as a potent and selective agonist for the TRPV1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the TRPV1 receptor, DHC can influence the function of neurons and other cells that express this receptor .
Biochemical Pathways
DHC affects several biochemical pathways. It has been reported to down-regulate the β-catenin pathway , which plays significant roles in cell proliferation and epithelial-mesenchymal transition . DHC also reduces the expression of certain proteins like AIF, Bax, and Caspase-3, and increases the levels of Bcl-2, Bcl-xL, and p-Akt . These proteins are involved in various cellular processes, including apoptosis (programmed cell death), cell survival, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of DHC, like capsaicin, is characterized by a relatively short half-life, which limits its clinical use . DHC is lipophilic, meaning it is soluble in fat, alcohol, and oil . This property influences its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
DHC has been reported to exert anti-cancer effects on various malignant tumors, such as colorectal cancer, breast cancer, and glioma . It inhibits cell proliferation, migration, and invasion, and promotes apoptosis . Furthermore, DHC effectively inhibits xenograft tumor growth and pulmonary metastasis of melanoma cells .
Action Environment
The action of DHC can be influenced by environmental factors. For example, the accumulation of capsaicinoids like DHC in chili peppers is affected by environmental conditions such as elevation . Moreover, water stress has been shown to increase the concentration of DHC in chili peppers . These environmental factors can potentially influence the action, efficacy, and stability of DHC.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocapsaicin can be synthesized through the hydrogenation of natural capsaicin. The process involves dissolving natural capsaicin in methanol and adding platinum oxide hydrate as a catalyst. The mixture is subjected to hydrogenation at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound typically involves extraction from chili peppers, followed by purification processes such as high-performance liquid chromatography (HPLC). The capsaicinoid content varies in different parts of the chili pepper, with the highest concentration found in the placenta .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogenation, as mentioned in the preparation methods.
Substitution: Substitution reactions can occur at the aromatic ring, involving reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, platinum oxide hydrate.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound itself from capsaicin.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Dihydrocapsaicin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of capsaicinoids.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.
Medicine: Explored for its potential analgesic, anti-inflammatory, and anticancer properties
Industry: Utilized in the production of self-defense sprays and as a bioactive compound in pharmaceuticals.
Comparison with Similar Compounds
- Capsaicin
- Nordihydrocapsaicin
- Homocapsaicin
- Homothis compound
This compound stands out due to its specific structural characteristics and its significant presence in the capsaicinoid mixture of chili peppers.
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPQKLURWNAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041864 | |
Record name | Dihydrocapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |
Record name | Dihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIHYDROCAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/936 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
19408-84-5 | |
Record name | Dihydrocapsaicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocapsaicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROCAPSAICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIHYDROCAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/936 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
65.5 - 65.8 °C, 65.5-65.8 °F | |
Record name | Dihydrocapsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIHYDROCAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/936 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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